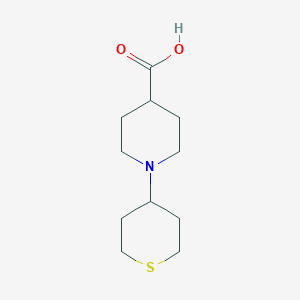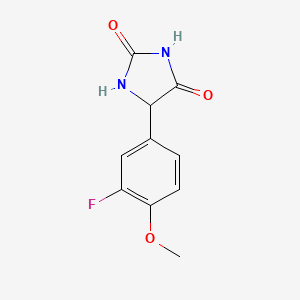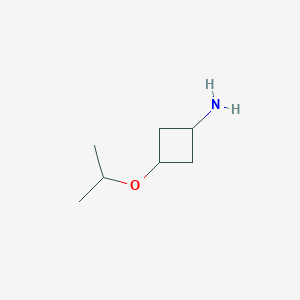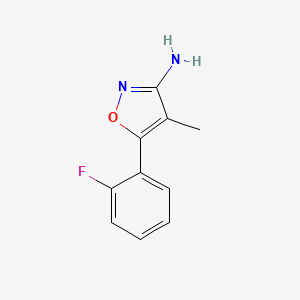![molecular formula C9H9BrN2 B1444266 2-(2-ブロモエチル)イミダゾ[1,2-a]ピリジン CAS No. 1260385-84-9](/img/structure/B1444266.png)
2-(2-ブロモエチル)イミダゾ[1,2-a]ピリジン
概要
説明
2-(2-bromoethyl)imidazo[1,2-a]pyridine: is a heterocyclic compound that features both imidazole and pyridine rings
科学的研究の応用
2-(2-bromoethyl)imidazo[1,2-a]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
作用機序
Target of Action
The primary target of 2-(2-Bromoethyl)imidazo[1,2-a]pyridine is the human microtubule affinity regulating kinase (MARK4) . MARK4 plays crucial roles in cell-cycle progression such as G1/S transition and regulation of microtubule dynamics .
Mode of Action
2-(2-Bromoethyl)imidazo[1,2-a]pyridine interacts with its target, MARK4, by binding and inhibiting its function . This interaction is facilitated by the compound’s unique structure, which allows it to fit into the active site of the MARK4 protein .
Biochemical Pathways
The inhibition of MARK4 by 2-(2-Bromoethyl)imidazo[1,2-a]pyridine affects the cell cycle progression, particularly the G1/S transition . This disruption can lead to the arrest of cell division and potentially induce cell death, particularly in cancer cells where MARK4 is often overexpressed .
Pharmacokinetics
The compound’s effectiveness against mark4 suggests that it has sufficient bioavailability to reach its target within cells .
Result of Action
The binding and inhibition of MARK4 by 2-(2-Bromoethyl)imidazo[1,2-a]pyridine result in anti-cancer effects . Specifically, the compound has shown excellent inhibitory potential against MARK4, leading to reduced cell viability .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with mark4 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromoethyl)imidazo[1,2-a]pyridine typically involves the bromination of an ethyl-imidazo[1,2-a]pyridine precursor. One common method includes the reaction of 2-ethyl-imidazo[1,2-a]pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In industrial settings, the production of 2-(2-bromoethyl)imidazo[1,2-a]pyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and ensuring high purity of the final product.
化学反応の分析
Types of Reactions
2-(2-bromoethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can convert the bromo-ethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Oxidation: Formation of imidazo[1,2-a]pyridine N-oxides.
Reduction: Formation of 2-ethyl-imidazo[1,2-a]pyridine.
類似化合物との比較
Similar Compounds
2-Bromo-ethyl-pyridine: Lacks the imidazole ring, making it less versatile in terms of chemical reactivity.
2-(2-Chloro-ethyl)-imidazo[1,2-a]pyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
2-(2-Iodo-ethyl)-imidazo[1,2-a]pyridine:
Uniqueness
2-(2-bromoethyl)imidazo[1,2-a]pyridine is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical properties and reactivity. The bromine atom provides a versatile handle for further functionalization, making this compound a valuable intermediate in organic synthesis and drug development.
特性
IUPAC Name |
2-(2-bromoethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c10-5-4-8-7-12-6-2-1-3-9(12)11-8/h1-3,6-7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGOIJNPFZEUAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1444196.png)


![[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol](/img/structure/B1444202.png)

![4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole](/img/structure/B1444205.png)

